1-[3-(2-Allylphenoxy)propyl]-4-benzylpiperazine oxalate is a synthetic compound primarily utilized in scientific research to investigate the pharmacology of β3-adrenergic receptors (β3-AR). [] β3-ARs are a subtype of β-adrenergic receptors, which belong to the family of G protein-coupled receptors. These receptors are found in various tissues, including adipose tissue, the gastrointestinal tract, and the urinary bladder. [, , ] Researchers employ 1-[3-(2-allylphenoxy)propyl]-4-benzylpiperazine oxalate as a pharmacological tool to understand the role of β3-ARs in physiological and pathological processes.
1-[3-(2-allylphenoxy)propyl]-4-benzylpiperazine oxalate acts as an antagonist at β3-ARs. [, ] Antagonists bind to receptors but do not elicit their activation. Instead, they block the binding of endogenous agonists, such as adrenaline and noradrenaline, thereby inhibiting receptor activation and downstream signaling pathways.
Investigating β3-AR-mediated relaxation in smooth muscle: Studies have examined the role of β3-ARs in the relaxation of smooth muscle in various tissues, including the lower esophageal sphincter, urinary bladder, and gastrointestinal tract. [, , ] 1-[3-(2-Allylphenoxy)propyl]-4-benzylpiperazine oxalate has been used to block β3-AR-mediated relaxation in these tissues, helping to elucidate the physiological role of these receptors.
Studying the role of β3-ARs in metabolic processes: β3-ARs are involved in regulating lipolysis and thermogenesis in adipose tissue. [] 1-[3-(2-Allylphenoxy)propyl]-4-benzylpiperazine oxalate can be used to investigate the contribution of β3-ARs to these processes.
Characterizing the pharmacological properties of other β-AR ligands: By comparing the effects of other β-AR ligands in the presence and absence of 1-[3-(2-allylphenoxy)propyl]-4-benzylpiperazine oxalate, researchers can determine whether these ligands interact with β3-ARs. [, , , , , ]
Investigating the therapeutic potential of β3-AR antagonists in specific disease models: While β3-ARs have shown promise as drug targets for conditions like overactive bladder, obesity, and type 2 diabetes, further research is needed to fully understand their therapeutic potential. [, , ] The development of novel and selective β3-AR antagonists like 1-[3-(2-allylphenoxy)propyl]-4-benzylpiperazine oxalate can aid in these endeavors.
CAS No.: 2381-87-5
CAS No.: 16032-02-3
CAS No.: